(S)-2-allylpyrrolidine hydrochloride
Overview
Description
(S)-2-allylpyrrolidine hydrochloride is a chiral compound that belongs to the class of pyrrolidines. It is characterized by the presence of an allyl group attached to the nitrogen atom of the pyrrolidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-allylpyrrolidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-2-pyrrolidone.
Allylation: The (S)-2-pyrrolidone is then subjected to allylation using allyl bromide in the presence of a base such as sodium hydride or potassium carbonate. This reaction introduces the allyl group to the nitrogen atom of the pyrrolidine ring.
Hydrochloride Formation: The resulting (S)-2-allylpyrrolidine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-allylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The pyrrolidine ring can be reduced to form a saturated amine.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (MCPBA) for epoxidation and potassium permanganate for aldehyde formation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Epoxides: Formed from the oxidation of the allyl group.
Amines: Formed from the reduction of the pyrrolidine ring.
Substituted Pyrrolidines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
(S)-2-allylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-allylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The allyl group can participate in covalent bonding with nucleophilic sites on enzymes or receptors, thereby modulating their activity. The pyrrolidine ring can also interact with hydrophobic pockets in proteins, influencing their conformation and function.
Comparison with Similar Compounds
Similar Compounds
®-2-allylpyrrolidine hydrochloride: The enantiomer of (S)-2-allylpyrrolidine hydrochloride, which may exhibit different biological activities.
2-methylpyrrolidine hydrochloride: A structurally similar compound with a methyl group instead of an allyl group.
2-ethylpyrrolidine hydrochloride: Another similar compound with an ethyl group.
Uniqueness
This compound is unique due to its chiral nature and the presence of the allyl group, which imparts distinct reactivity and biological activity compared to its analogs. The specific stereochemistry of the compound can lead to enantioselective interactions with biological targets, making it valuable in asymmetric synthesis and drug development.
Properties
IUPAC Name |
(2S)-2-prop-2-enylpyrrolidine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-4-7-5-3-6-8-7;/h2,7-8H,1,3-6H2;1H/t7-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBQANIGCPEPGT-OGFXRTJISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCCN1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@H]1CCCN1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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